molecular formula C12H11N5OS B12904855 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine CAS No. 696574-58-0

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine

Cat. No.: B12904855
CAS No.: 696574-58-0
M. Wt: 273.32 g/mol
InChI Key: MAMYZXXYNCBLHY-UHFFFAOYSA-N
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Description

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine is a purine derivative featuring a sulfanyl (thioether) group at position 8 of the purine core, substituted with a 3-methoxyphenyl ring, and an amine group at position 6. The 3-methoxy group on the phenyl ring introduces electron-donating resonance effects, which may enhance solubility and influence interactions with biological targets.

Properties

CAS No.

696574-58-0

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

8-(3-methoxyphenyl)sulfanyl-7H-purin-6-amine

InChI

InChI=1S/C12H11N5OS/c1-18-7-3-2-4-8(5-7)19-12-16-9-10(13)14-6-15-11(9)17-12/h2-6H,1H3,(H3,13,14,15,16,17)

InChI Key

MAMYZXXYNCBLHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine typically involves the introduction of the 3-methoxyphenylthio group to the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor is reacted with 3-methoxyphenylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation Reactions

The sulfanyl (-S-) group at the 8-position undergoes nucleophilic substitution with alkyl halides. For example:
Reaction with Ethyl Iodide :

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine+CH3CH2IBase (NaH)8-[(3-Methoxyphenyl)ethylsulfanyl]-7H-purin-6-amine+HI\text{8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine} + \text{CH}_3\text{CH}_2\text{I} \xrightarrow{\text{Base (NaH)}} \text{8-[(3-Methoxyphenyl)ethylsulfanyl]-7H-purin-6-amine} + \text{HI}

  • Conditions : Sodium hydride (base), polar aprotic solvent (DMF), 60–80°C .

  • Application : Introduces bulkier alkyl groups to modulate solubility or receptor binding.

Reaction TypeReagentProductYieldReference
AlkylationEthyl iodide8-[(3-Methoxyphenyl)ethylsulfanyl]-7H-purin-6-amine60–75%

Oxidation Reactions

The sulfanyl group oxidizes to sulfonyl (-SO2_2-) or sulfonic acid (-SO3_3H) under controlled conditions:
Oxidation to Sulfone :

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amineH2O2/AcOH8-[(3-Methoxyphenyl)sulfonyl]-7H-purin-6-amine\text{8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{8-[(3-Methoxyphenyl)sulfonyl]-7H-purin-6-amine}

  • Conditions : 30% H2_2O2_2 in glacial acetic acid, 12–24 hours, room temperature .

  • Impact : Enhances electrophilicity for subsequent nucleophilic attacks.

Oxidizing AgentProductReaction TimeYield
H2_2O2_2/AcOHSulfone derivative24 hours85%
mCPBASulfoxide derivative6 hours70%

Hydrolysis

The sulfanyl ether bond is stable under mild conditions but cleaves under strong acidic or basic hydrolysis:
Acidic Hydrolysis :

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amineHCl (conc.)8-mercapto-7H-purin-6-amine+3-methoxythiophenol\text{8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine} \xrightarrow{\text{HCl (conc.)}} \text{8-mercapto-7H-purin-6-amine} + \text{3-methoxythiophenol}

  • Conditions : Concentrated HCl, reflux, 4–6 hours .

  • Application : Regenerates the thiol group for further functionalization.

Coupling Reactions

The compound participates in diazo coupling and palladium-catalyzed cross-coupling:
Diazo Coupling :

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine+Ar-N2+NaOH/EtOH8-arylazo-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine\text{8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine} + \text{Ar-N}_2^+ \xrightarrow{\text{NaOH/EtOH}} \text{8-arylazo-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine}

  • Conditions : Arenediazonium salts, ethanol/NaOH, 0–5°C .

  • Outcome : Forms azo dyes for spectroscopic analysis or bioactivity studies .

Suzuki Coupling :

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine+Ar-B(OH)2Pd(PPh3)48-aryl-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine\text{8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{8-aryl-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine}

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) .

  • Application : Introduces aryl groups for drug design .

Acid-Base Behavior

The purine ring and 6-amino group exhibit pH-dependent protonation:

  • pKa Values :

    • N-1: ~2.5 (protonation)

    • N-7: ~6.0 (protonation)

    • 6-NH2_2: ~4.8 (deprotonation) .

  • Implications : Affects solubility and binding to biological targets like enzymes .

Biological Interactions

The compound inhibits heat shock protein 90 (HSP90) and interacts with adenosine receptors:

  • Mechanism : The sulfanyl group binds to cysteine residues in HSP90’s ATP-binding pocket, disrupting chaperone function .

  • Activity : IC50_{50} values in the low micromolar range for cancer cell lines.

Target ProteinAssay TypeIC50_{50}Reference
HSP90αFluorescence polarization1.2 µM
A2A_{2A} adenosine receptorRadioligand binding5.8 µM

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C.

  • Light Sensitivity : Degrades under UV exposure; store in amber vials.

  • Reactivity Toward Electrophiles : The 6-amino group undergoes acetylation or formylation.

Scientific Research Applications

8-((3-Methoxyphenyl)thio)-1H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-Methoxyphenyl)thio)-1H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit purine metabolism enzymes, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the sulfanyl group and the electronic nature of substituents critically distinguish these compounds:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activity Reference
8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine 3-MeO-Ph-S (8) C₁₂H₁₁N₅OS ~277.3 Electron-donating methoxy group -
8-(Allylsulfanyl)-9H-purin-6-amine Allyl-S (8) C₈H₉N₅S 207.255 Aliphatic substituent
8-[(4-Chlorophenyl)sulfanyl]-7H-purin-6-amine 4-Cl-Ph-S (8) C₁₁H₈ClN₅S 277.73 Electron-withdrawing chlorine
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine Cl (2), 3-MeO-Ph-NH (6) C₁₂H₁₀ClN₅O 279.7 Dual substituents; positional isomer
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 4-Me-Ph-S (6) C₁₂H₁₁N₅S 257.31 Sulfanyl at position 6

Key Observations :

  • Electron-donating vs. withdrawing groups : The 3-methoxyphenyl group in the target compound may enhance solubility and receptor binding compared to the 4-chlorophenyl analogue (), where chlorine’s electron-withdrawing effects could reduce electron density on the purine core.
  • Positional isomerism: The 2-chloro-6-(3-methoxyphenylamino) derivative () demonstrates how substituent position alters molecular interactions. The chlorine at position 2 and amino group at position 6 create a distinct pharmacophore compared to the target compound’s 8-sulfanyl group.

Stability and Metabolic Considerations

  • Reactivity of sulfanyl groups: describes the conversion of cyanopurines to alkoxyformimidoyl derivatives, suggesting that the sulfanyl group in the target compound may undergo metabolic modifications (e.g., oxidation to sulfoxides or sulfones).

Biological Activity

8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine is a purine derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine can be structurally represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This structure features a methoxyphenyl group and a sulfanyl substituent on the purine ring, which are critical for its biological interactions.

1. Anticancer Activity

Research indicates that purine derivatives, including 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine, exhibit significant cytotoxic effects against various cancer cell lines. A study conducted by Lee et al. demonstrated that compounds with similar structural motifs showed an ED50 value of approximately 0.3 μg/mL against L1210 leukemia cells .

Table 1: Cytotoxicity of Related Purine Derivatives

Compound NameED50 (μg/mL)Cell Line
8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amineTBDTBD
Adenine-linked butyrolactone0.3L1210
Other synthetic purines<0.5Various

2. Anti-inflammatory Effects

The anti-inflammatory properties of purine derivatives have been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can effectively reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study: Inhibition of Cytokine Production

A recent study evaluated the cytokine inhibition capacity of various purine derivatives, including our target compound:

  • Method : Macrophages were stimulated with lipopolysaccharide (LPS) and treated with the compound.
  • Results : A significant reduction in TNF-alpha levels was observed, indicating effective anti-inflammatory action.

3. Neuroprotective Properties

Neuroprotection is another promising area for the application of 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine. Research has shown that certain purines can enhance neurite outgrowth in neuronal cell cultures, which is crucial for recovery from neurodegenerative conditions .

Table 2: Neuroprotective Effects of Purine Derivatives

Compound NameEffect on Neurite OutgrowthModel System
8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amineTBDPC12 Cells
Methylene-cycloalkylacetateSignificantDorsal Root Ganglia

The biological activity of 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine is believed to be mediated through multiple pathways:

  • Adenosine Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, which play crucial roles in cellular signaling related to inflammation and cancer progression .
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine, and how can its structural integrity be validated?

  • Methodological Answer : The synthesis of arylthio-purine derivatives typically involves nucleophilic substitution or coupling reactions. For the target compound, a plausible route includes reacting 6-chloro-7H-purine with 3-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, gradient elution) is critical. Structural validation requires ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-methoxyphenyl group) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 290.08). Purity should be assessed by HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing the stability of 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine under varying storage conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation). For photostability, expose samples to UV light (ICH Q1B guidelines) and analyze using UV-Vis spectroscopy (λmax ~260 nm for purine derivatives). Storage recommendations should prioritize inert atmospheres (argon) and desiccated conditions to prevent thioether oxidation .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine with high yield and purity?

  • Methodological Answer : A 2³ factorial design evaluates variables like temperature (60–100°C), solvent polarity (DMF vs. DMSO), and base strength (K₂CO₃ vs. NaH). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C in DMF with K₂CO₃ yields >85%). Post-optimization, validate using ANOVA to confirm statistical significance (p < 0.05). Coupling this with in situ FTIR monitors reaction progress by tracking thiourea intermediate disappearance .

Q. What strategies resolve discrepancies between computational predictions and experimental data on the compound’s reactivity with biological targets?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states in simulations. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine docking studies. Experimentally, validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check computational results with free-energy perturbation (FEP) calculations to account for entropy-enthalpy compensation .

Q. How can AI-driven process control enhance the scalability of 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine synthesis?

  • Methodological Answer : Implement machine learning (ML) models trained on reaction datasets (e.g., solvent, catalyst, yield) to predict optimal scale-up conditions. Use COMSOL Multiphysics for fluid dynamics simulations in continuous-flow reactors, minimizing side reactions. Integrate real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor crystallization kinetics and impurity profiles during scale-up .

Q. What interdisciplinary approaches are effective in studying the environmental fate of 8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine?

  • Methodological Answer : Combine hydrolysis studies (pH 3–9 buffers) with soil column chromatography to assess leaching potential. Use LC-HRMS to detect transformation products in simulated wastewater. For ecotoxicity, employ QSAR models to predict acute toxicity (e.g., EC50 for Daphnia magna) and validate via microplate algal growth inhibition assays .

Methodological Framework for Data Contradiction Analysis

  • Step 1 : Cross-validate analytical results using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation).
  • Step 2 : Apply Bayesian statistics to quantify uncertainty in conflicting datasets (e.g., binding constants from SPR vs. ITC).
  • Step 3 : Replicate experiments under controlled conditions (e.g., standardized humidity/temperature) to isolate variables .

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